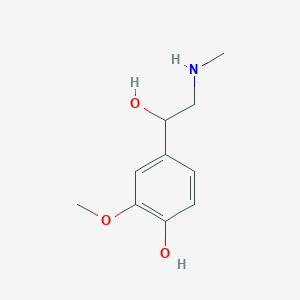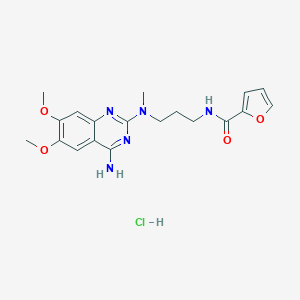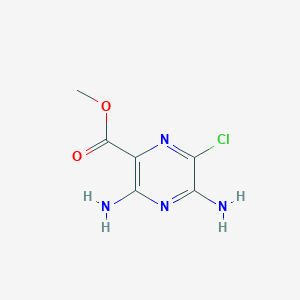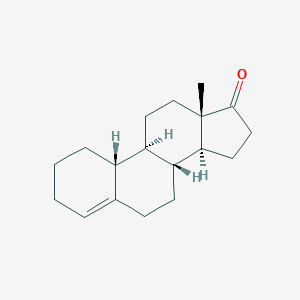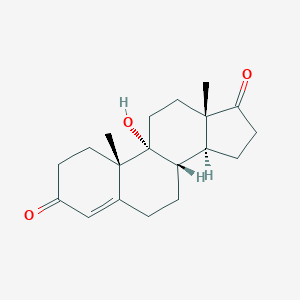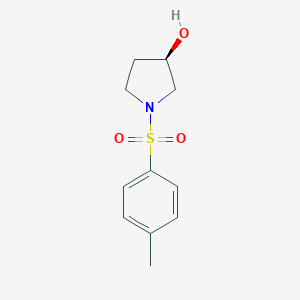
1-(p-Tosil)-(R)-(-)-3-pirrolidinol
Descripción general
Descripción
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is a chiral compound that features a pyrrolidine ring substituted with a p-toluenesulfonyl group. This compound is of significant interest in organic synthesis due to its stereochemistry and functional groups, which make it a versatile intermediate in the preparation of various biologically active molecules.
Aplicaciones Científicas De Investigación
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: In the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mecanismo De Acción
Target of Action
Related compounds such as p-toluenesulfonyl isocyanate are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
It’s worth noting that sulfonyl isocyanate derivatives, like p-toluenesulfonyl isocyanate, are known to undergo reactions with amines, leading to the formation of sulfonamides . This suggests that 1-(p-Tosyl)-®-(-)-3-pyrrolidinol might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds such as p-toluenesulfonyl isocyanate are known to participate in various chemical reactions, suggesting that this compound could potentially influence a wide range of biochemical pathways .
Result of Action
The compound’s potential to form sulfonamides through reactions with amines suggests that it could have a variety of effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(p-Tosyl)-®-(-)-3-pyrrolidinol can be synthesized through several methods. One common approach involves the reaction of ®-(-)-3-pyrrolidinol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of 1-(p-Tosyl)-®-(-)-3-pyrrolidinol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tosyl)-®-(-)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be displaced by nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(p-Tosyl)-®-(-)-3-pyrrolidinone.
Reduction: Formation of 1-(p-Tosyl)-®-(-)-3-aminopyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonylmethyl isocyanide: Another versatile reagent in organic synthesis with different reactivity due to the isocyanide group.
p-Toluenesulfonyl isocyanate: Used for introducing isocyanate functionality in molecules.
p-Toluenesulfonamide: Commonly used as a protecting group for amines.
Uniqueness
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is unique due to its chiral nature and the presence of both a hydroxyl group and a p-toluenesulfonyl group. This combination allows for a wide range of chemical transformations and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584189 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133034-00-1 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


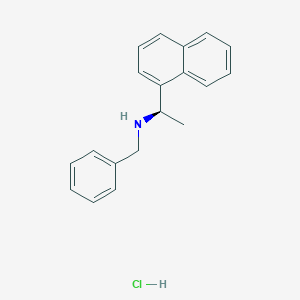
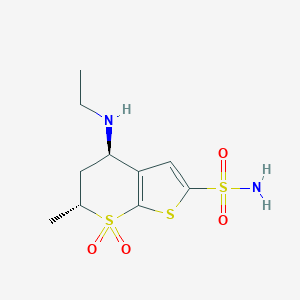


![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

